Home > Products > Screening Compounds P91799 > (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate
(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate - 1223399-57-2

(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate

Catalog Number: EVT-1487263
CAS Number: 1223399-57-2
Molecular Formula: C₂₉H₄₃NO₇S
Molecular Weight: 549.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The synthesis of “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” involves complex chemical reactions . It is an analogue of Tetrabenazine, which is a VMAT inhibitor used in the treatment of hyperkinetic movement disorder . The compound appears as an off-white solid .

Molecular Structure Analysis

The molecular structure of “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is complex, with a molecular formula of C₂₉H₄₃NO₇S. The compound is composed of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Chemical Reactions Analysis

“(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is involved in various chemical reactions due to its complex structure . It is an analogue of Tetrabenazine, which is a VMAT inhibitor .

Physical And Chemical Properties Analysis

“(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is an off-white solid with a molecular weight of 549.72 . It has a melting point of 132-133°C . The compound should be stored at -20°C .

Overview

(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate is a chiral compound derived from tetrabenazine, which is primarily used in the treatment of movement disorders such as chorea associated with Huntington's disease. This compound is classified as a monoamine depleting agent, particularly affecting dopamine levels in the brain. The synthesis and characterization of this compound have been subjects of extensive research due to its pharmaceutical significance.

Source and Classification

Tetrabenazine itself is an alkaloid derived from the plant Vinca rosea and has been synthesized through various chemical methods. The (1S)-(+)-10-Camphorsulfonate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. The classification of (3R,11bR)-tetrabenazine falls under organic compounds with specific stereochemistry, which is crucial for its biological activity.

Synthesis Analysis

Methods

The synthesis of (3R,11bR)-tetrabenazine typically involves the resolution of racemic tetrabenazine into its enantiomers using chiral acids, such as camphorsulfonic acid. A common method includes:

  1. Dissolution: Racemic tetrabenazine is dissolved in a solvent like methanol or ethyl acetate.
  2. Reaction with Chiral Acid: The solution is treated with (+)-camphorsulfonic acid to form a chiral salt.
  3. Crystallization: The resulting mixture is cooled and crystallized to isolate the desired enantiomer.
  4. Recrystallization: Further purification through recrystallization enhances optical purity.

Technical Details

A study demonstrated that racemic tetrabenazine reacts with (+)-camphorsulfonic acid under reflux conditions, leading to the formation of a white crystalline salt after cooling and filtration . The process may require several recrystallization steps to achieve high enantiomeric purity.

Molecular Structure Analysis

Structure

The molecular structure of (3R,11bR)-tetrabenazine can be represented as follows:

  • Molecular Formula: C19_{19}H27_{27}N3_{3}O3_{3}
  • Molecular Weight: Approximately 327.43 g/mol
  • Chirality: The specific stereochemistry at the 3 and 11b positions is crucial for its pharmacological activity.

Data

X-ray crystallography studies have provided detailed insights into the spatial arrangement of atoms within the molecule, confirming its chirality and structural integrity .

Chemical Reactions Analysis

Reactions

The primary reactions involving (3R,11bR)-tetrabenazine include:

  1. Formation of Dihydrotetrabenazines: Upon metabolic processing in vivo, tetrabenazine undergoes reduction to form various dihydrotetrabenazine metabolites, which are pharmacologically active .
  2. Binding Affinity Studies: Research has shown that tetrabenazine derivatives exhibit varying affinities for vesicular monoamine transporter 2 (VMAT2), impacting their efficacy in treating movement disorders .

Technical Details

The chemical reactivity of (3R,11bR)-tetrabenazine allows it to participate in further synthetic transformations, enhancing its utility in drug development.

Mechanism of Action

(3R,11bR)-Tetrabenazine acts primarily by inhibiting VMAT2, leading to decreased storage of monoamines such as dopamine in vesicles. This results in lower dopamine levels available for release into the synaptic cleft, effectively reducing dopaminergic activity in conditions characterized by hyperactivity of dopaminergic pathways.

Process Data

The mechanism involves competitive inhibition at the VMAT2 site, which has been quantitatively assessed through binding affinity studies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: Approximately 132–133 °C
  • Solubility: Soluble in methanol and ethyl acetate

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Exhibits typical reactivity for amine-containing compounds, including potential for N-alkylation and acylation reactions.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been employed to confirm the identity and purity of synthesized compounds .

Applications

(3R,11bR)-Tetrabenazine has significant applications in:

  • Pharmaceutical Development: Used as an active ingredient in medications for movement disorders.
  • Research Studies: Investigated for its effects on neurotransmitter systems and potential roles in treating other neurological conditions.
  • Synthesis of Derivatives: Serves as a precursor for developing new tetrabenazine derivatives with improved pharmacological profiles .
Introduction to (3R,11bR)-Tetrabenazine and Its Chiral Resolving Agent

Tetrabenazine (TBZ) represents a cornerstone in managing hyperkinetic movement disorders, yet its therapeutic efficacy is intrinsically linked to molecular chirality. The racemic mixture historically used in clinical practice obscures a critical pharmacological reality: stereoisomeric specificity governs interactions with the vesicular monoamine transporter 2 (VMAT2), the primary target for dopamine depletion therapy. This review focuses on the enantiomerically pure complex formed between (3R,11bR)-Tetrabenazine and its chiral resolving agent, (1S)-(+)-10-Camphorsulfonate. The strategic isolation of this specific stereoisomer leverages both chemical precision and biological necessity, as the (3R,11bR)-configuration demonstrates orders-of-magnitude greater potency than its enantiomeric counterpart. This molecular partnership exemplifies how chiral resolution technology enables the development of therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. The following sections dissect the structural foundations, resolution mechanics, and resulting pharmacological advantages underpinning this complex, providing a blueprint for rational development of stereochemically defined neuroactive agents.

Structural and Stereochemical Identity of (3R,11bR)-Tetrabenazine

(3R,11bR)-Tetrabenazine is a benzoquinolizine derivative defined by two chiral centers at positions 3 and 11b of its hexahydrobenzo[a]quinolizinone core. Its absolute configuration establishes a specific three-dimensional orientation crucial for biological activity. The molecular formula of the free base is C₁₉H₂₇NO₃, with a molecular weight of 317.42 g/mol [10]. When complexed with (1S)-(+)-10-camphorsulfonic acid (CSA) to form the camphorsulfonate salt, the formula expands to C₂₉H₄₃NO₇S, yielding a molecular weight of 549.72 g/mol [1] [3]. This diastereomeric salt crystallizes as an off-white solid with a characteristic melting point of 132-133°C when purified from acetone solutions [1] [3]. The stereochemical designation "(3R,11bR)" indicates a trans relationship between the hydrogen atom at position 3 and the angular hydrogen at position 11b within the rigid tetracyclic structure, a configuration thermodynamically favored over cis isomers due to reduced steric strain [2] [6]. The molecule incorporates key functional groups including a ketone at position 2, methoxy substituents at the aromatic 9 and 10 positions, and an isobutyl side chain extending from the chiral center at position 3. Spectroscopic identifiers include the InChI string: InChI=1S/C19H27NO3.C10H16O4S/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h8-9,12,14,16H,5-7,10-11H2,1-4H3;7H,3-6H2,1-2H3,(H,12,13,14)/t14-,16-;7-,10-/m11/s1 and the SMILES notation: CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C [1] [3], providing unambiguous descriptors for its stereochemistry and atomic connectivity.

  • Table 1: Structural Characteristics of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate
    PropertyValueReference
    CAS Registry Number1223399-57-2 [1] [3]
    Free Base CAS Number1026016-83-0 [1] [10]
    Molecular Formula (Salt)C₂₉H₄₃NO₇S [1] [3]
    Molecular Weight (Salt)549.72 g/mol [1] [3]
    AppearanceOff-white solid [1] [3]
    Melting Point132-133°C (acetone solvate) [1] [3]
    Storage Conditions-20°C [1]
    Chiral Centers3R, 11bR (TBZ); 1S,4R (CSA) [1] [2]

Role of (1S)-(+)-10-Camphorsulfonate in Chiral Resolution Processes

The isolation of pharmacologically active (3R,11bR)-Tetrabenazine from its racemic mixture relies critically on diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid (CSA). This chiral resolving agent possesses a rigid, well-defined terpene structure featuring a sulfonic acid group capable of salt formation with the basic tertiary amine in tetrabenazine [2] [4]. The resolution mechanism exploits differential crystallization behavior between the diastereomeric salts: the (3R,11bR)-TBZ/(1S)-CSA complex exhibits significantly lower solubility in specific solvents compared to its (3S,11bS)-TBZ/(1S)-CSA counterpart, enabling selective crystallization [2] [4] [6]. Extensive optimization revealed acetone as the optimal crystallization solvent, with a critical ratio of 13 mL per gram of racemic TBZ input. Temperature control between 15-20°C proved essential for achieving high enantiomeric excess (ee); deviations below 10°C drastically reduced ee [2] [4]. Crucially, the equivalents of CSA dramatically impact resolution efficiency. Employing 0.5 equivalents of CSA (rather than 1.0 equivalent) yielded initial crystals with 96% ee, which could be elevated to >98% ee through a single recrystallization step [2] [4]. This counterintuitive stoichiometry likely reflects preferential nucleation kinetics favoring the desired diastereomer under substoichiometric conditions.

A pivotal innovation in the process involves acid-catalyzed racemization of the undesired enantiomer remaining in the mother liquor. Treatment of this residue with additional CSA under reflux conditions induces epimerization via reversible ring-opening to an isoquinolinium intermediate [2] [4] [6]. Subsequent cooling and crystallization allow recovery of additional (3R,11bR)-TBZ/(1S)-CSA salt. This dynamic resolution approach transforms an otherwise wasteful process into an economical, high-yielding operation suitable for industrial scale-up. Alternative chiral acids—including tartaric acid, dibenzoyl-D-tartaric acid, and 2'-nitrotartranilic acid—were evaluated but proved inferior to CSA for achieving high optical purity [2] [6]. The robustness and scalability of this CSA-mediated resolution render it the method of choice over asymmetric synthesis or preparative chiral HPLC, which suffer from cost, complexity, and scalability limitations [2] [6].

  • Table 2: Optimized Conditions for CSA-Mediated Resolution of (3R,11bR)-Tetrabenazine
    ParameterOptimal ConditionEffect on Resolution
    Resolving Agent(1S)-(+)-10-Camphorsulfonic acidForms insoluble diastereomeric salt
    SolventAcetoneMaximizes yield and ee
    Solvent Ratio13 mL/g (±)-TBZCritical for supersaturation control
    CSA Equivalents0.5 eqAchieves 96% ee (initial crystals)
    Crystallization Temp15-20°CBelow 10°C reduces ee significantly
    RecrystallizationSingle recrystallization in acetoneIncreases ee to >98%
    Mother Liquor RecyclingAcid-catalyzed racemization with CSAConverts undesired enantiomer for reuse

Pharmacological Significance of Enantiomerically Pure Tetrabenazine Derivatives

The imperative for isolating (3R,11bR)-Tetrabenazine stems from profound stereoselective pharmacology. Binding affinity studies demonstrate that (+)-(3R,11bR)-TBZ exhibits an 8,000-fold greater potency at VMAT2 (Ki = 4.47 nM) compared to its (-)-(3S,11bS)-enantiomer (Ki = 36,400 nM) [2] [6]. This extraordinary differential ranks among the most pronounced enantiomeric activity disparities reported for any therapeutic agent. The active metabolite profile reveals even greater potency: (2R,3R,11bR)-dihydrotetrabenazine (α-DHTBZ), generated by ketone reduction in vivo, binds VMAT2 with Ki = 3.96 nM [2] [6]. Crucially, this metabolite retains the (3R,11bR) configuration, confirming its essential role in target engagement. Pharmacokinetic studies using resolved stereoisomers demonstrate superior bioavailability and brain penetration of (3R,11bR)-TBZ compared to other stereoisomers. Tissue distribution analyses reveal significantly higher concentrations of (3R,11bR)-TBZ in brain tissue, indicating enhanced blood-brain barrier permeability essential for treating central nervous system disorders like Huntington's chorea [5] [7].

Beyond potency, the therapeutic index of tetrabenazine derivatives improves substantially with stereochemical purity. The cis-DHTBZ metabolites—particularly (2R,3S,11bR)-DHTBZ and (2S,3R,11bS)-DHTBZ—exhibit high VMAT2 affinity but negligible binding at dopamine receptors (D1, D2) [2] [6]. This receptor selectivity profile suggests a reduced propensity for dopaminergic side effects (e.g., parkinsonism, acute dystonia) commonly associated with racemic TBZ therapy. Furthermore, these cis-configured metabolites lack the sedative effects observed with the racemate [2] [6]. Clinical implications are profound: Enantiomerically pure (3R,11bR)-TBZ, potentially delivered as its crystalline CSA salt, offers a path to enhanced efficacy and tolerability in hyperkinetic disorders. The molecular basis for this superiority likely involves precise complementarity between the (3R,11bR)-configured molecule and its binding pocket on VMAT2, minimizing off-target interactions while maximizing monoamine depletion in hyperactive neural pathways [2] [5] [6].

  • Table 3: Pharmacological Properties of Tetrabenazine Stereoisomers and Metabolites
    CompoundConfigurationVMAT2 Ki (nM)Dopamine Receptor BindingKey Pharmacological Traits
    (3R,11bR)-TBZ3R,11bR4.47ModerateHigh brain penetration, primary active form [2] [5] [6]
    (3S,11bS)-TBZ3S,11bS36,400ModeratePharmacologically negligible
    (2R,3R,11bR)-α-DHTBZ2R,3R,11bR3.96ModeratePotent active metabolite
    (2R,3S,11bR)-cis-DHTBZ2R,3S,11bR<10NegligibleHigh VMAT2 affinity, minimal side effects [2] [6]
    (2S,3R,11bS)-cis-DHTBZ2S,3R,11bS<10NegligibleHigh VMAT2 affinity, minimal side effects [2] [6]

* Exact Ki values not provided in search results, but described as high affinity.

Properties

CAS Number

1223399-57-2

Product Name

(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate

Molecular Formula

C₂₉H₄₃NO₇S

Molecular Weight

549.72

Synonyms

(+)-TBZ (1S)-(+)-10-Camphorsulfonate; (+)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate; (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid compd. with (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]qu

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.